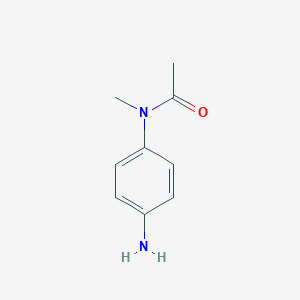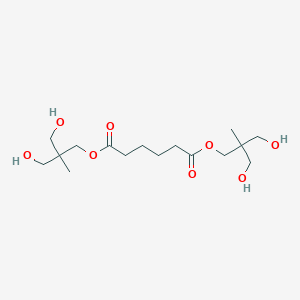
2-氯-4-羟基-5-氟嘧啶
概述
描述
2-Chloro-4-hydroxy-5-fluoropyrimidine is a chemical compound with the molecular formula C4H2ClFN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
科学研究应用
2-Chloro-4-hydroxy-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly anticancer agents like 5-fluorouracil.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients
作用机制
Target of Action
It’s worth noting that this compound may have potential interactions with various enzymes and proteins, given its structural similarity to other pyrimidine derivatives .
Mode of Action
It’s known that pyrimidine derivatives can interact with various enzymes and proteins, potentially altering their function .
Biochemical Pathways
Given its structural similarity to other pyrimidine derivatives, it may be involved in nucleotide synthesis or other related biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may have potential anti-tumor activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a compound .
生化分析
Biochemical Properties
With two nitrogens in the ring, 2-Chloro-4-hydroxy-5-fluoropyrimidine is π electron deficient which facilitates nucleophilic aromatic substitution . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .
Molecular Mechanism
Its role in facilitating nucleophilic aromatic substitution suggests that it may interact with biomolecules through binding interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride (POCl3) to produce 2-chloro-5-fluoro-4-methoxypyrimidine. This intermediate is then hydrolyzed to yield 2-Chloro-4-hydroxy-5-fluoropyrimidine .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. This includes maintaining specific temperatures, pressures, and the use of catalysts to accelerate the reaction .
化学反应分析
Types of Reactions
2-Chloro-4-hydroxy-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Hydrolysis: The compound can be hydrolyzed to form different hydroxyl derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the initial chlorination step.
Amines: Used in substitution reactions to replace the chlorine atom.
Catalysts: Various catalysts can be used to accelerate the reactions and improve yields.
Major Products Formed
2-Chloro-5-fluoropyrimidine: Formed by the substitution of the hydroxyl group.
2-Amino-5-fluoropyrimidine: Formed by the substitution of the chlorine atom with an amine.
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: A closely related compound with similar chemical properties but lacking the hydroxyl group.
5-Fluorouracil: A well-known anticancer agent derived from fluoropyrimidine.
2-Hydroxy-5-fluoropyrimidine: Another derivative with a hydroxyl group but without the chlorine atom.
Uniqueness
2-Chloro-4-hydroxy-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical compounds .
属性
IUPAC Name |
2-chloro-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLMXYURUPWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292217 | |
| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-12-4 | |
| Record name | 155-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-5-fluoropyrimidin-4-one in the synthesis of antineoplastic agents?
A1: 2-Chloro-5-fluoropyrimidin-4-one serves as a crucial starting material in the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) []. This derivative, FD-2, exhibits antineoplastic properties, meaning it has the potential to inhibit or prevent the growth of tumors. The synthesis process, conducted under normal pressure, highlights the compound's reactivity and its role as a building block for more complex molecules with potential medicinal applications.
Q2: What is the yield of the synthesis reaction using 2-Chloro-5-fluoropyrimidin-4-one as described in the paper?
A2: The research paper reports a high yield of 93% for the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) from 2-chloro-5-fluoropyrimidin-4-one []. This impressive yield suggests the reaction is efficient and potentially scalable for further development and potential pharmaceutical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
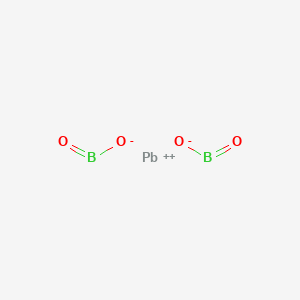
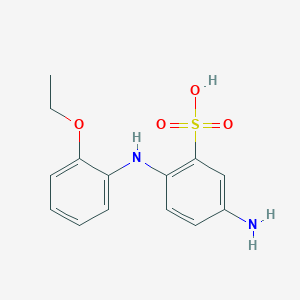
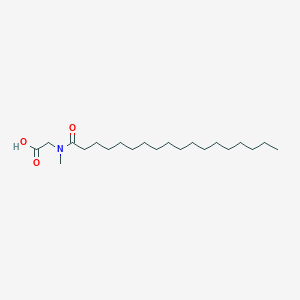

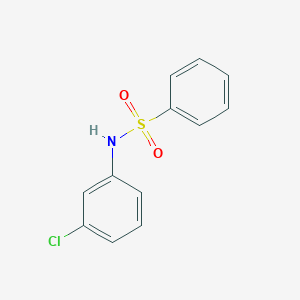

![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)

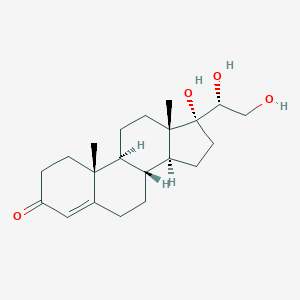
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
